Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate
Description
Methyl 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to an oxirane (epoxide) ring via a spiro junction at the naphthalene’s C2 and the oxirane’s C2'. The 3'-position of the oxirane is substituted with a methyl carboxylate group. This structure confers unique stereochemical and electronic properties, making it relevant in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-15-12(14)11-13(16-11)7-6-9-4-2-3-5-10(9)8-13/h2-5,11H,6-8H2,1H3 |
InChI Key |
BPWPEIAFRGSHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a naphthalene derivative with an epoxide precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid derivatives, while reduction can produce diols.
Scientific Research Applications
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving spiro compounds.
Industry: It can be utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(2R,3'S)-3'-Phenyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
Structural Differences :
- The oxirane ring at the spiro junction lacks a carboxylate group; instead, it has a phenyl substituent at C3'.
- A ketone group is present at the C1 position of the naphthalene ring.
Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate (Positional Isomer)
Structural Differences :
- Spiro junction occurs at the naphthalene’s C1 instead of C2.
Impact on Properties :
- Positional isomerism alters ring strain and conformational preferences. The C1 junction may destabilize the naphthalene system due to reduced aromatic stabilization.
2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane
Structural Differences :
- Contains two oxirane rings linked via a bis-phenyleneoxymethylene bridge.
- Lacks a spiro junction or naphthalene system.
1,2,3,4-Tetrahydronaphthalene Derivatives (Tetralins)
Structural Differences :
Functional Comparisons :
- Tetralins exhibit higher flexibility and lower ring strain, favoring applications in drug design (e.g., dopamine receptor ligands).
- The spiro-epoxide’s rigidity may limit bioavailability but enhance selectivity in target binding .
Comparative Data Table
Research Findings and Implications
- Stereochemical Control : The spiro-epoxide framework in the target compound and its analogs enhances enantioselectivity during synthesis, as seen in the 84% ee of the phenyl-substituted derivative .
- Functional Group Influence : Carboxylate esters improve solubility in polar solvents compared to phenyl or alkyl substituents, broadening utility in aqueous-phase reactions .
- Safety and Stability : Spiro-epoxides are typically restricted to research use (e.g., ), likely due to reactivity or toxicity concerns.
Biological Activity
Methyl 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound characterized by its unique structural features, which include a naphthalene moiety fused with an oxirane (epoxide) ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Structural Characteristics
The compound’s structure is defined by the presence of both carboxylate and ether functionalities, contributing to its chemical reactivity and potential biological effects. The spirocyclic nature of the compound allows for unique interactions within biological systems, making it a candidate for drug development and synthetic applications.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Spiro structure with naphthalene and oxirane | Potentially diverse biological activity |
| 4-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile | Similar spiro structure; contains carbonitrile | Different biological activity profile |
| Indane-1,3-dione | Diketone structure | Versatile building block in organic synthesis |
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies involving similar oxazine derivatives have shown efficacy in increasing gamma-aminobutyric acid (GABA) transmission, which is crucial for managing seizures. The molecular docking simulations indicate that these compounds can effectively bind to GABA receptors, enhancing their potential as anticonvulsants .
Case Studies
- Anticonvulsant Efficacy : A study on related compounds showed that specific derivatives exhibited effective anticonvulsant activity in animal models. The mechanism was attributed to enhanced GABAergic transmission .
- Anti-inflammatory Mechanisms : Research on stilbene derivatives indicated their ability to modulate inflammatory pathways effectively. The inhibition of nitric oxide production and cyclooxygenase enzymes was noted as a key mechanism .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as naphthalene derivatives and epoxidation agents. The use of eco-friendly catalysts has been highlighted as a promising approach to enhance yield and reduce environmental impact .
Table 2: Synthesis Overview
| Method | Key Reagents | Yield | Environmental Impact |
|---|---|---|---|
| Epoxidation | Naphthalene derivatives + oxidizing agent | High | Eco-friendly catalysts used |
| Cyclization | Carboxylic acids + alcohols under acidic conditions | Moderate | Conventional methods may produce waste |
Q & A
Q. What are the established synthetic routes for Methyl 3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and epoxidation. For example:
- Cycloaddition reactions using naphthalene derivatives and epoxide precursors under basic conditions (e.g., K₂CO₃ in DMF) can form the spiro-oxirane core .
- Catalyst-free visible-light-mediated methods (reported for analogous trifluoromethyl spiro-epoxides) enable stereocontrol under mild conditions, avoiding racemization .
- Enantioselective Darzens reactions using proline-based organocatalysts can achieve high enantiomeric excess (e.g., 93% ee in similar spiro-oxiranes) .
Key factors affecting yield:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spiro-oxirane structure?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
- HPLC for Enantiopurity:
Advanced Research Questions
Q. How can researchers control the stereochemistry at the oxirane ring during synthesis to achieve desired enantiomeric excess?
Methodological Answer:
- Organocatalytic Asymmetric Epoxidation:
- Visible-Light-Mediated Synthesis:
- Post-Synthesis Resolution:
Q. What in vitro models are appropriate for preliminary toxicological assessment of this compound?
Methodological Answer:
- Cytotoxicity Assays:
- Metabolic Stability Testing:
- Genotoxicity Screening:
- Ames Test (bacterial reverse mutation assay) detects mutagenic potential .
Toxicological Endpoints to Monitor (Based on Naphthalene Derivatives):
| Endpoint | Model System | Key Metrics |
|---|---|---|
| Hepatic Toxicity | Primary Hepatocytes | ALT/AST release, ROS levels |
| Respiratory Effects | Lung Epithelial Cells | Cytokine profiling |
| Neurotoxicity | SH-SY5Y Neuronal Cells | Caspase-3 activation |
Q. How do structural modifications at the naphthalene or oxirane moieties affect reactivity and biological activity?
Methodological Answer:
Q. Case Study: Analog Comparison
| Compound Modification | Reactivity Trend | Biological Activity |
|---|---|---|
| Trifluoromethyl at Oxirane | Higher electrophilicity | Increased antimicrobial activity |
| Methoxy at Naphthalene C-7 | Improved metabolic stability | Reduced cytotoxicity |
| Bromine at Naphthalene C-8 | Enhanced DNA binding | Anticancer potential |
Q. How should contradictions in reactivity data from different synthesis methods be resolved?
Methodological Answer:
- Comparative Kinetic Studies:
- Computational Modeling:
- Cross-Validation with Analogous Compounds:
Example: Discrepancies in oxirane ring-opening rates between photochemical and catalytic methods may arise from radical vs. ionic mechanisms, resolved via radical trapping experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
